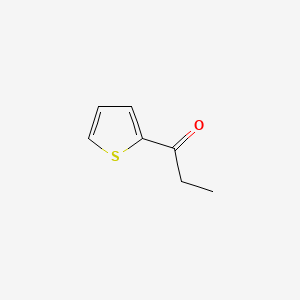

2-Propionylthiophene

Description

2-propionylthiophene is a natural product found in Coffea arabica with data available.

Structure

3D Structure

Properties

IUPAC Name |

1-thiophen-2-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8OS/c1-2-6(8)7-4-3-5-9-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFPZQZZWAMAHOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70159933 | |

| Record name | 1-(2-Thienyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70159933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

107.00 °C. @ 11.00 mm Hg | |

| Record name | 2-Propanoylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033159 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13679-75-9 | |

| Record name | 1-(2-Thienyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13679-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propionylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013679759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propionylthiophene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Thienyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70159933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-thienyl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.788 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PROPIONYLTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NY658TVP5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Propanoylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033159 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

57.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Propanoylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033159 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Spectroscopic data of 2-Propionylthiophene NMR IR MS

[1]

Chemical Name: 1-(Thiophen-2-yl)propan-1-one

CAS Number: 13679-75-9

Molecular Formula: C

Executive Summary & Applications

2-Propionylthiophene serves as a pivotal intermediate in the synthesis of pharmaceuticals (e.g., anti-inflammatory agents) and conductive polymers. Its spectroscopic signature is defined by the conjugation between the electron-rich thiophene ring and the electron-withdrawing carbonyl group, resulting in distinct shielding patterns in NMR and characteristic fragmentation in MS.

Synthesis & Sample Preparation

To ensure data integrity, the spectroscopic data below corresponds to high-purity samples (>98%) typically prepared via Friedel-Crafts Acylation .

-

Reagents: Thiophene + Propionyl Chloride.

-

Catalyst: Tin(IV) chloride (

) or Aluminum chloride ( -

Solvent: Dichloromethane (

) or Benzene. -

Purification: Vacuum distillation (bp ~107°C at 11 mmHg).

Mass Spectrometry (MS) Analysis

Method: Electron Ionization (EI), 70 eV.

The mass spectrum of 2-propionylthiophene is dominated by

Fragmentation Pathway

-

Molecular Ion (

): The parent peak appears at m/z 140 , typically with moderate intensity (~47%). -

Base Peak (

): The loss of the ethyl group ( -

Secondary Fragmentation: The 2-thenoyl cation loses carbon monoxide (

, 28 u) to form the thienyl cation at m/z 83 . -

Ring Disintegration: Further fragmentation leads to the

ion at m/z 39 .

MS Data Table

| m/z | Intensity (%) | Fragment Assignment | Mechanism |

| 140 | 47 | Molecular Ion | |

| 111 | 100 | ||

| 83 | 27 | Loss of CO from m/z 111 | |

| 39 | 58 | Thiophene ring fragmentation | |

| 29 | 23 | Ethyl cation |

Fragmentation Diagram

Figure 1: Electron Ionization (EI) fragmentation pathway showing the dominant alpha-cleavage route.

Infrared (IR) Spectroscopy

Method: FT-IR (Liquid Film or KBr).

The conjugation between the carbonyl and the thiophene ring lowers the carbonyl stretching frequency compared to non-conjugated ketones (typically 1715 cm

| Frequency ( | Intensity | Assignment | Notes |

| 3080 - 3100 | Weak | Thiophene ring C-H stretch | |

| 2980, 2940 | Medium | Ethyl group ( | |

| 1660 - 1675 | Strong | Ketone Carbonyl (Conjugated) | |

| 1410, 1520 | Medium | Thiophene ring breathing modes | |

| 1230 | Medium | Ketone skeletal vibration | |

| 720 - 750 | Strong | Out-of-plane bending (Thiophene) |

Nuclear Magnetic Resonance (NMR)

Solvent: Deuterated Chloroform (

H NMR Analysis (Proton)

The thiophene protons exhibit an ABX-type system (or AMX depending on resolution), with H-3 being significantly deshielded by the adjacent carbonyl group.

| Chemical Shift ( | Multiplicity | Integration | Coupling ( | Assignment |

| 7.70 - 7.73 | dd | 1H | H-3 (Thiophene) | |

| 7.62 - 7.65 | dd | 1H | H-5 (Thiophene) | |

| 7.10 - 7.15 | dd/m | 1H | H-4 (Thiophene) | |

| 2.90 - 3.00 | Quartet (q) | 2H | -CH | |

| 1.20 - 1.25 | Triplet (t) | 3H | -CH |

C NMR Analysis (Carbon)

The carbonyl carbon is the most deshielded signal. The thiophene C-2 (ipso) carbon is also significantly shifted downfield due to attachment to the acyl group.

| Chemical Shift ( | Type | Assignment |

| 193.2 | Quaternary | C=O (Carbonyl) |

| 144.5 | Quaternary | C-2 (Thiophene, ipso) |

| 133.8 | CH | C-5 (Thiophene) |

| 131.9 | CH | C-3 (Thiophene) |

| 128.0 | CH | C-4 (Thiophene) |

| 32.8 | CH | -CH |

| 8.9 | CH | -CH |

NMR Connectivity Diagram

Figure 2: 1H NMR Signal Assignment correlated to structural environment.

References

Theoretical Studies on 2-Propionylthiophene Conformers: A Computational Guide

Executive Summary & Strategic Relevance

In the realm of medicinal chemistry, the thiophene ring serves as a critical bioisostere for the benzene ring, offering unique electronic properties and metabolic profiles. 2-Propionylthiophene (2PT) represents a fundamental scaffold where the interplay between the electron-rich heteroaromatic ring and the carbonyl side chain dictates reactivity, lipophilicity, and receptor binding affinity.

This technical guide details the theoretical framework for analyzing the conformational landscape of 2PT. Unlike rigid aliphatic ketones, 2PT exhibits a complex potential energy surface (PES) governed by the rotational freedom of the propionyl group relative to the thiophene ring. Understanding these conformers—specifically the syn (Z) and anti (E) rotamers—is not merely an academic exercise; it is a prerequisite for predicting the bioactive conformation of thiophene-based drugs.

Computational Architecture & Methodology

To ensure high-fidelity results that correlate with experimental observations (IR/Raman, NMR), a robust computational protocol is required.[1] We employ Density Functional Theory (DFT), balancing computational cost with electronic accuracy.[1]

The Theoretical Protocol

The following workflow is designed to be self-validating. Every stationary point located must be verified by frequency analysis to ensure it represents a true minimum (zero imaginary frequencies) or a transition state (one imaginary frequency).[1]

Recommended Level of Theory:

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[2] Despite newer functionals, B3LYP remains the gold standard for vibrational frequency scaling in organic carbonyls.

-

Basis Set: 6-311++G(d,p) .[1]

-

Why: The sulfur and oxygen atoms possess lone pairs that require diffuse functions (++) for accurate description of electron density and hydrogen bonding potential. Polarization functions (d,p) are essential for the anisotropic orbitals in the aromatic ring.

-

Workflow Visualization

The following diagram outlines the logical flow from initial structure generation to final spectroscopic validation.

Figure 1: Computational workflow for conformational and spectroscopic analysis of 2-propionylthiophene.

Conformational Landscape: Syn vs. Anti

The core structural ambiguity in 2PT lies in the orientation of the carbonyl oxygen relative to the thiophene sulfur atom. This is defined by the S1–C2–C(carbonyl)–O dihedral angle.

The Two Dominant Conformers[3]

-

Syn-periplanar (Syn-2PT): The carbonyl oxygen and the sulfur atom are on the same side (Dihedral

).-

Interaction: Characterized by a potential "chalcogen bond" or electrostatic repulsion between the lone pairs of Oxygen and Sulfur.

-

-

Anti-periplanar (Anti-2PT): The carbonyl oxygen is opposite to the sulfur (Dihedral

).-

Interaction: Often stabilized by reduced dipole-dipole repulsion.[1]

-

Recent microwave spectroscopy studies have confirmed that both conformers exist in the gas phase, though they are not strictly planar.[3] The ethyl group induces a slight tilt, breaking perfectly planar symmetry, a nuance often missed by lower-level calculations [1].

Energetic Profile & Rotational Barriers

The transition between these conformers involves overcoming a rotational barrier.[1] Understanding this barrier is crucial for determining if the molecule exists as a rapidly interconverting mixture or distinct rotamers at biological temperatures.

Table 1: Representative Theoretical Parameters for 2-Propionylthiophene Conformers (Values based on B3LYP/6-311++G(d,p) level of theory)

| Parameter | Syn-2PT (Z) | Anti-2PT (E) | Transition State (TS) |

| S1-C2-C=O Dihedral | ~0° (Planar/Near-planar) | ~180° | ~90° |

| Relative Energy ( | 0.0 - 0.5 kcal/mol | 0.0 - 0.5 kcal/mol | ~8-10 kcal/mol |

| Dipole Moment (Debye) | ~3.8 D | ~4.2 D | N/A |

| C=O[1] Bond Length | 1.221 Å | 1.223 Å | 1.218 Å |

| Stability Factor | S...O Interaction | Steric Freedom | Max Steric Clash |

Note: The energy difference between Syn and Anti is often very small (< 1 kcal/mol), implying an equilibrium mixture at room temperature. However, the rotational barrier (~8-10 kcal/mol) is significant enough to allow the observation of distinct species in microwave spectroscopy [1].

Electronic Structure & Reactivity (NBO Analysis)

To explain why a specific conformer is favored, we utilize Natural Bond Orbital (NBO) analysis.[1] This method transforms the delocalized molecular orbitals into localized Lewis-like bonds, revealing hyperconjugative interactions.

Key stabilizing interactions

In the syn conformer, a specific interaction often observed is the donation from the oxygen lone pair (

Self-Validating Check:

If your NBO calculation shows a Second Order Perturbation Theory energy (

Vibrational Spectroscopy Validation

Theoretical frequencies must be scaled to match experimental IR/Raman data due to the harmonic approximation used in DFT.

Scaling Protocol

For B3LYP/6-311++G(d,p), a scaling factor of 0.967 is standard for the fingerprint region, while 0.961 is often used for high-frequency stretches (C-H).[1]

Diagnostic Bands

The carbonyl stretch (

-

Syn-2PT

: Typically appears at a higher frequency due to dipolar coupling with the C-S bond.[1] -

Anti-2PT

: Typically shifted to a lower frequency (red shift) due to enhanced conjugation with the ring.

Table 2: Predicted vs. Experimental Vibrational Modes

| Mode Description | Unscaled DFT ( | Scaled ( | Experimental Approx. [2] |

| C=O Stretch | ~1750 | ~1692 | 1660 - 1690 |

| Ring C=C Stretch | ~1560 | ~1510 | 1515 - 1530 |

| C-S Stretch | ~870 | ~841 | 830 - 850 |

Diagrammatic Summary of Signaling Pathways

The following diagram illustrates the stereoelectronic effects governing the stability of the conformers.

Figure 2: Stereoelectronic forces driving the conformational equilibrium of 2-propionylthiophene.

Conclusion

The theoretical study of 2-propionylthiophene reveals a delicate balance between steric hindrance and electronic conjugation. While simple intuition might suggest a single planar minimum, advanced DFT and microwave studies confirm a dual-well potential energy surface with both syn and anti conformers present.[1] For drug development, this implies that 2PT derivatives can adapt to different receptor pockets, but the energetic penalty of rotation must be accounted for in binding affinity calculations.

References

-

Nguyen, H. V. L., et al. (2020).[1] "2-Propionylthiophene: planar, or not planar, that is the question." Physical Chemistry Chemical Physics. Royal Society of Chemistry.[1] Available at: [Link]

-

Magdaline, J. D. (2014).[1] "Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method." IOSR Journal of Applied Physics. Available at: [Link]

-

PubChem. (2025).[1] "2-Propionylthiophene Compound Summary." National Library of Medicine.[1] Available at: [Link][1]

-

Gouid, Z., et al. (2025).[1] "DFT studies on thiophene acetylide Ru(II) complexes for nonlinear optics." ResearchGate.[1][4][5][6] Available at: [Link]

Sources

- 1. 2-Propionylthiophene | C7H8OS | CID 26179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. iosrjournals.org [iosrjournals.org]

- 3. 2-Propionylthiophene: planar, or not planar, that is the question - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Technical Guide: 2-Propionylthiophene (1-(2-Thienyl)-1-propanone)

For Researchers and Drug Development Professionals

Executive Summary & Chemical Identity

2-Propionylthiophene (CAS: 13679-75-9) is a heteroaromatic ketone serving as a critical pharmacophore in medicinal chemistry and a high-value intermediate in the synthesis of duloxetine analogs, antihistamines, and anticholinergic agents. While functionally useful, its thiophene moiety presents specific metabolic liabilities (structural alerts) that drug developers must navigate early in the lead optimization phase.

Physicochemical Profile

| Property | Value | Relevance |

| IUPAC Name | 1-(thiophen-2-yl)propan-1-one | Standard nomenclature |

| Molecular Formula | C₇H₈OS | Heteroaromatic ketone |

| Molecular Weight | 140.20 g/mol | Fragment-based drug design |

| Boiling Point | 107°C @ 11 mmHg | High-vacuum distillation required |

| Flash Point | ~86°C (Closed Cup) | Combustible (Class IIIA) |

| LogP | ~1.7 - 2.2 | Lipophilic; crosses BBB |

| Appearance | Clear to pale yellow liquid | Oxidation sensitive (darkens on storage) |

Health & Safety Assessment: The Toxicological Core

Direct toxicity is moderate, but metabolic activation poses the primary risk in pharmaceutical applications.

Acute Hazard Classification (GHS)

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]

-

Skin/Eye Irritation: Category 2 (Irritant).

-

Sensitization: Potential skin sensitizer due to protein reactivity of metabolic byproducts.

The "Thiophene Alert": Metabolic Bioactivation

For drug developers, the safety profile of 2-propionylthiophene is dictated by the metabolic fate of the thiophene ring . Unlike benzene analogs, the sulfur atom in the thiophene ring is susceptible to oxidation by Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4).

Mechanism of Toxicity:

-

S-Oxidation: CYP450 oxidizes the sulfur to form a thiophene S-oxide .

-

Epoxidation: Alternatively, the C2-C3 double bond is epoxidized.

-

Michael Acceptor Formation: These intermediates are highly reactive electrophiles (Michael acceptors) that covalently bind to nucleophilic residues (cysteine/lysine) on hepatic proteins.

-

Outcome: This mechanism is historically linked to immune-mediated hepatotoxicity (e.g., as seen in the withdrawn drug tienilic acid).[2]

Visualization: Metabolic Bioactivation Pathway

The following diagram illustrates the divergence between safe detoxification (Glutathione conjugation) and toxicological binding.

Caption: Metabolic divergence of the thiophene moiety.[3][4][5] Red paths indicate bioactivation leading to toxicity; green paths indicate detoxification.

Synthetic Utility & Experimental Protocols

Standard preparation involves Friedel-Crafts acylation.[6][7][8] The following protocol prioritizes safety regarding exotherms and acid gas generation.

Protocol: Friedel-Crafts Acylation of Thiophene

Objective: Synthesis of 2-propionylthiophene from thiophene and propionyl chloride.

Reagents:

-

Thiophene (1.0 eq)[9]

-

Propionyl Chloride (1.1 eq)

-

Aluminum Chloride (AlCl₃) (1.2 eq) - Anhydrous

-

Dichloromethane (DCM) - Solvent

Safety Critical Control Points (SCCP):

-

HCl Generation: The reaction releases stoichiometric HCl gas. A caustic scrubber (NaOH trap) is mandatory .

-

Quenching Exotherm: Hydrolysis of excess AlCl₃ is violently exothermic.

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, addition funnel, and reflux condenser connected to an HCl scrubber.

-

Solvation: Charge the flask with anhydrous AlCl₃ (1.2 eq) and dry DCM (5 mL/mmol). Cool to 0°C under N₂ atmosphere.

-

Acylating Agent: Add propionyl chloride (1.1 eq) dropwise. The suspension will homogenize as the acylium ion forms.

-

Substrate Addition: Add thiophene (1.0 eq) dissolved in DCM dropwise over 30 minutes. Note: Maintain internal temperature <5°C to prevent polymerization.

-

Reaction: Allow to warm to room temperature and stir for 2-3 hours. Monitor via TLC (Hexane/EtOAc 9:1).

-

Quenching (CRITICAL): Pour the reaction mixture slowly onto a mixture of ice and conc. HCl. Do not add water to the reaction flask.

-

Workup: Separate the organic layer. Extract the aqueous layer with DCM (2x). Wash combined organics with sat. NaHCO₃ (to remove acid) and Brine. Dry over MgSO₄.

-

Purification: Vacuum distillation is preferred over column chromatography for larger scales to avoid thiophene oligomers on silica.

Handling, Storage, & Emergency Response

Storage Logic

-

Oxidation: Thiophene derivatives darken over time due to autoxidation. Store under inert gas (Argon/Nitrogen).

-

Container: Glass or Teflon. Avoid low-grade polyethylene for long-term storage as thiophenes can permeate plastics.

Emergency Response Workflow

The following decision tree guides laboratory response to spills or exposure.

Caption: Emergency response logic. Note the specific prohibition of sawdust due to flammability risks.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61033, 1-(2-Thienyl)-1-propanone. Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). Registration Dossier: 1-(2-thienyl)propan-1-one.[1] Retrieved from [Link][1]

- Dansette, P. M., et al. (2005).Metabolic Activation of Thiophene Derivatives: Role of Cytochrome P450. Chemical Research in Toxicology.

Sources

- 1. 2-Propionylthiophene | C7H8OS | CID 26179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tsijournals.com [tsijournals.com]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. journalwjarr.com [journalwjarr.com]

Methodological & Application

Application Note: Scalable Synthesis of 2-Propionylthiophene via Regioselective Friedel-Crafts Acylation

Abstract & Strategic Significance

2-Propionylthiophene (1-(thiophen-2-yl)propan-1-one) is a critical heterocyclic building block in medicinal chemistry, serving as a structural core for various pharmaceuticals, including duloxetine analogs and antihistamines.

While thiophene is

Key Technical Advantages of This Protocol:

-

Regiocontrol: Maximizes C2-substitution (favored) over C3 by exploiting kinetic control at low temperatures.

-

Polymerization Mitigation: Uses a "reverse addition" or controlled-rate strategy to prevent acid-catalyzed thiophene degradation.

-

Scalability: Designed for gram-to-multigram scale with minimal chromatographic purification required.

Mechanistic Insight & Regioselectivity

The reaction proceeds via a classical

Why C2 over C3?

Attack at the C2 position yields a carbocation intermediate stabilized by three resonance structures (including one where sulfur bears the positive charge and maintains the octet). Attack at C3 yields only two resonance structures. Consequently, the C2 position is significantly more nucleophilic.

Diagram 1: Reaction Mechanism

This diagram illustrates the formation of the acylium ion and the subsequent electrophilic attack.

Figure 1: Mechanism of AlCl3-mediated acylation showing the critical acylium ion formation and C2-selective attack.

Experimental Protocol

Materials & Safety Table

| Reagent | MW ( g/mol ) | Equiv.[2] | Density (g/mL) | Hazards (GHS) |

| Thiophene | 84.14 | 1.0 | 1.05 | Flammable, Acute Tox, Stench |

| Propionyl Chloride | 92.52 | 1.1 | 1.06 | Corrosive, Lachrymator, Flammable |

| Aluminum Chloride ( | 133.34 | 1.2 | 2.44 | Reacts violently w/ water, Skin Corr. |

| Dichloromethane (DCM) | 84.93 | Solvent | 1.33 | Carcinogen susp., Volatile |

| HCl (1M) | 36.46 | Quench | ~1.0 | Corrosive |

Safety Critical Alert: Thiophene has a low odor threshold and is toxic. All operations must occur in a functioning fume hood.

Step-by-Step Methodology

Phase 1: Setup & Acylium Generation

-

Glassware: Oven-dry a 250 mL three-neck round-bottom flask (RBF), equipped with a magnetic stir bar, pressure-equalizing addition funnel, and a nitrogen inlet adapter.

-

Inert Atmosphere: Flush the system with dry nitrogen or argon for 10 minutes.

-

Lewis Acid Suspension: Add anhydrous

(16.0 g, 120 mmol, 1.2 eq) to the flask. -

Solvent: Add anhydrous DCM (80 mL). Cool the suspension to 0°C using an ice/water bath.

-

Electrophile Formation: Add Propionyl Chloride (10.5 mL, 110 mmol, 1.1 eq) dropwise over 10 minutes.

-

Observation: The suspension will likely clarify or change color as the acylium complex forms. Stir for 15 minutes at 0°C.

-

Phase 2: Controlled Addition (The "Thiophene Trick")

Expert Note: Adding thiophene directly to solid AlCl3 can cause polymerization. We add thiophene to the pre-formed acylium complex.

-

Thiophene Addition: Mix Thiophene (8.4 g, 100 mmol, 1.0 eq) with 20 mL of dry DCM in the addition funnel.

-

Rate: Add the thiophene solution dropwise to the reaction mixture at 0°C over 30-45 minutes .

-

Control: Ensure internal temperature does not exceed 5°C. The solution will turn dark red/brown (characteristic of the complex).

-

-

Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2-3 hours.

-

Monitoring: Check reaction progress via TLC (20% EtOAc/Hexanes). Thiophene (

) should disappear; Product (

-

Phase 3: Quench & Workup

-

Quench: Cool the mixture back to 0°C. Slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 20 mL conc. HCl.

-

Why HCl? It prevents the formation of insoluble aluminum hydroxide emulsions, ensuring a clean phase separation.

-

-

Separation: Transfer to a separatory funnel. Collect the organic (lower) layer.

-

Extraction: Extract the aqueous layer with DCM (

mL). -

Wash: Combine organic layers and wash successively with:

-

(

-

Sat.

( -

Brine (

mL)

-

(

-

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure (Rotovap).

Diagram 2: Experimental Workflow

Figure 2: Step-by-step workflow ensuring temperature control during the critical addition phase.

Purification & Characterization

Purification Strategy

The crude material is usually a dark oil. For pharmaceutical grade purity (>98%), Vacuum Distillation is superior to column chromatography due to the scale and boiling point.

-

Method: Simple distillation under reduced pressure.

-

Boiling Point: Collect fractions boiling at 105–110°C @ 11-15 mmHg (Lit. ~107°C @ 11 mmHg).

-

Yield: Expected yield is 75–85%.

Analytical Validation

Confirm identity using

Data Table:

| Shift ( | Multiplicity | Integration | Assignment | Structural Note |

| 7.71 | dd | 1H | H-3 (Thiophene) | Deshielded by Carbonyl |

| 7.63 | dd | 1H | H-5 (Thiophene) | Alpha to Sulfur |

| 7.12 | dd | 1H | H-4 (Thiophene) | Beta position |

| 2.95 | Quartet ( | 2H | Methylene of propionyl | |

| 1.21 | Triplet ( | 3H | Methyl of propionyl |

IR Spectroscopy:

-

C=O Stretch: Strong band at ~1660

(Conjugated ketone).

Expert Insights & Troubleshooting

-

The "Red" Color: Do not be alarmed by the deep red/brown color during the reaction. This is the characteristic color of the Thiophene-Aluminum Chloride complex. It should disappear/lighten significantly upon aqueous quenching.

-

Solvent Choice: While classical literature suggests

(Carbon Disulfide), it is highly flammable and neurotoxic. DCM is the modern standard. If higher temperatures are needed (rare for this substrate), 1,2-Dichloroethane (DCE) can be used (Reflux 83°C). -

Green Chemistry Alternative: For industrial processes avoiding

waste, Zeolite H-Beta catalysts have been shown to catalyze this acylation with acetic/propionic anhydride, though yields are typically lower (60-70%) and require higher temperatures (

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (General Friedel-Crafts procedures).

-

PubChem. 2-Propionylthiophene Compound Summary. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. Acylation of Thiophene. Org. Syn. Coll. Vol. 2, p. 8 (General reference for thiophene acylation). [Link]

-

Spectroscopic Data: Spectral Database for Organic Compounds (SDBS). SDBS No. 4621 (2-Propionylthiophene). [Link]

Sources

Application Notes and Protocols for the Reduction of 2-Propionylthiophene to 2-Propylthiophene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide provides detailed application notes and protocols for the reduction of 2-propionylthiophene to its corresponding alkane, 2-propylthiophene. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs), where the thiophene moiety is a key structural component. The choice of reduction methodology is critical to ensure high yield and purity, while avoiding undesirable side reactions such as desulfurization or reduction of the thiophene ring.

This document explores three primary methodologies for this conversion: the Wolff-Kishner reduction, the Clemmensen reduction, and a milder alternative, ionic hydrogenation. Each method's theoretical underpinnings, practical considerations, and detailed experimental protocols are presented to enable researchers to select and execute the most appropriate procedure for their specific needs.

Strategic Considerations: Choosing the Right Reduction Pathway

The reduction of a ketone to a methylene group is a fundamental transformation in organic synthesis. For a substrate like 2-propionylthiophene, the primary challenge lies in the selective reduction of the carbonyl group without compromising the integrity of the thiophene ring. The thiophene nucleus is susceptible to both protic and Lewis acids, as well as certain catalytic hydrogenation conditions, which can lead to ring opening, desulfurization, or polymerization. Therefore, the selection of the reduction method must be carefully considered based on the overall molecular structure and the presence of other functional groups.

The Wolff-Kishner reduction , performed under strongly basic conditions, is often the method of choice for substrates that are sensitive to acid. Conversely, the Clemmensen reduction , which employs strongly acidic conditions, is suitable for acid-stable compounds. A third, less conventional but milder option, ionic hydrogenation , offers an alternative for substrates that may not tolerate the harsh conditions of the other two methods.

Method 1: The Wolff-Kishner Reduction and its Huang-Minlon Modification

The Wolff-Kishner reduction is a classic organic reaction that converts a carbonyl group to a methylene group using hydrazine (N₂H₄) and a strong base, typically potassium hydroxide (KOH), at elevated temperatures.[1] The reaction proceeds through the formation of a hydrazone intermediate, which, upon deprotonation and elimination of nitrogen gas, yields the desired alkane.[2]

Mechanism of the Wolff-Kishner Reduction

The reaction is driven by the irreversible loss of nitrogen gas, a thermodynamically stable molecule.

Figure 1: Simplified workflow of the Wolff-Kishner reduction.

A significant improvement to the classical Wolff-Kishner reduction is the Huang-Minlon modification . This procedure involves using a high-boiling solvent, such as diethylene glycol, and removing water and excess hydrazine by distillation before the high-temperature decomposition of the hydrazone. This modification often leads to shorter reaction times and higher yields.[3] For thienyl ketones, a modified Wolff-Kishner reduction has been shown to provide the corresponding alkylthiophenes in yields of 70-91%.[4]

Detailed Protocol: Modified Wolff-Kishner Reduction of 2-Propionylthiophene

This protocol is adapted from the general procedure described by King and Nord for the reduction of thienyl ketones.[4]

Materials:

-

2-Propionylthiophene

-

Hydrazine hydrate (85%)

-

Potassium hydroxide (KOH) pellets

-

Diethylene glycol

-

Hydrochloric acid (HCl), dilute

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with a distillation head and condenser

-

Heating mantle with a stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a distillation head, combine 2-propionylthiophene (1 equivalent), diethylene glycol (10 volumes), and hydrazine hydrate (85%, 4 equivalents).

-

Heat the mixture to reflux for 1 hour to ensure the complete formation of the hydrazone.

-

Allow the reaction mixture to cool slightly and add potassium hydroxide pellets (4 equivalents). Caution: The addition of KOH is exothermic.

-

Slowly heat the mixture and distill off the water and excess hydrazine hydrate until the temperature of the reaction mixture reaches 195-200°C.

-

Once the temperature has stabilized, reflux the reaction mixture for an additional 3-4 hours. The solution will typically turn from a yellow-orange to a darker color.

-

Cool the reaction mixture to room temperature and dilute with water.

-

Acidify the aqueous solution with dilute hydrochloric acid to a pH of ~2-3.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude 2-propylthiophene can be purified by vacuum distillation to afford a colorless liquid.

Expected Yield: 70-91%[4]

Troubleshooting:

-

Low Yield: Incomplete formation of the hydrazone or incomplete decomposition. Ensure the initial reflux time is sufficient and that the decomposition temperature is reached and maintained.

-

Incomplete Reaction: The presence of starting material in the final product. Increase the reflux time during the decomposition step.

Method 2: The Clemmensen Reduction

The Clemmensen reduction is another classical method for the deoxygenation of ketones and aldehydes to their corresponding alkanes.[1] This reaction is carried out under strongly acidic conditions, using amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid.[2][5] It is particularly effective for aryl-alkyl ketones.

Causality Behind Experimental Choices in Clemmensen Reduction

The use of amalgamated zinc is crucial; the mercury helps to activate the zinc surface and prevent the formation of a passivating oxide layer. The concentrated hydrochloric acid serves as the proton source and helps to dissolve the zinc. The reaction is typically performed at reflux to ensure a sufficient reaction rate.

Figure 2: General schematic of the Clemmensen reduction.

A significant drawback of the Clemmensen reduction for thiophene-containing substrates is the potential for acid-catalyzed polymerization or desulfurization.[4] Careful control of the reaction conditions is therefore essential.

Detailed Protocol: Clemmensen Reduction of 2-Propionylthiophene

Materials:

-

2-Propionylthiophene

-

Zinc dust

-

Mercuric chloride (HgCl₂)

-

Concentrated hydrochloric acid (HCl)

-

Toluene

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a reflux condenser and mechanical stirrer

Procedure:

-

Preparation of Amalgamated Zinc: In a fume hood, carefully add zinc dust (10 equivalents) to a 5% aqueous solution of mercuric chloride. Stir the suspension for 10 minutes. Decant the aqueous solution and wash the amalgamated zinc with water (3x), then with ethanol, and finally with diethyl ether. The amalgamated zinc should be used immediately. Caution: Mercury compounds are highly toxic. Handle with appropriate personal protective equipment and dispose of waste properly.

-

In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add the freshly prepared amalgamated zinc.

-

Add a solution of 2-propionylthiophene (1 equivalent) in toluene (5 volumes) and concentrated hydrochloric acid (10 volumes).

-

Heat the vigorously stirred mixture to reflux for 6-12 hours. The progress of the reaction can be monitored by TLC or GC-MS.

-

After cooling to room temperature, carefully decant the liquid from the remaining zinc.

-

Separate the organic and aqueous layers. Extract the aqueous layer with toluene (2 x 3 volumes).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation.

Expected Yield: 60-80%[5]

Expert Insights on Preventing Desulfurization:

While desulfurization can be a competing reaction under Clemmensen conditions, its extent can often be minimized by:

-

Using freshly prepared and highly active zinc amalgam.

-

Maintaining a vigorous reflux to ensure a rapid reaction, which can favor the desired reduction over side reactions.

-

Careful monitoring of the reaction to avoid unnecessarily long reaction times.

Method 3: Ionic Hydrogenation with Triethylsilane

Ionic hydrogenation is a milder method for the reduction of ketones to alkanes that avoids the harsh basic or acidic conditions of the Wolff-Kishner and Clemmensen reductions.[6] This method typically employs a combination of a hydrosilane, most commonly triethylsilane (Et₃SiH), and a strong acid, such as trifluoroacetic acid (TFA).[7][8] The reaction proceeds through the protonation of the carbonyl oxygen by the acid, followed by the transfer of a hydride from the silane to the resulting carbocation.

Mechanism of Ionic Hydrogenation

The key to this reaction is the generation of a stabilized carbocation intermediate which is then trapped by the hydride donor.

Figure 3: Simplified workflow of ionic hydrogenation.

This method can be particularly advantageous for substrates containing acid-sensitive groups that might not withstand the conditions of a traditional Clemmensen reduction.

Detailed Protocol: Ionic Hydrogenation of 2-Propionylthiophene

Materials:

-

2-Propionylthiophene

-

Triethylsilane (Et₃SiH)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a magnetic stirrer

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-propionylthiophene (1 equivalent) in dichloromethane (10 volumes).

-

Cool the solution to 0°C in an ice bath.

-

Add triethylsilane (2-3 equivalents) to the stirred solution.

-

Slowly add trifluoroacetic acid (5-10 equivalents) dropwise to the reaction mixture. Caution: The reaction can be exothermic.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated solution of sodium bicarbonate. Caution: Gas evolution (CO₂) will occur.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 5 volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by vacuum distillation.

Expected Yield: Moderate to good yields are generally reported for the ionic hydrogenation of aryl ketones.

Comparative Analysis of Reduction Methods

| Method | Reagents & Conditions | Advantages | Disadvantages | Typical Yield Range |

| Wolff-Kishner | N₂H₄, KOH, high temp. (e.g., diethylene glycol) | Excellent for base-stable, acid-sensitive substrates. High yields reported for thienyl ketones.[4] | Harsh basic conditions, high temperatures required. Not suitable for base-labile functional groups. | 70-91%[4] |

| Clemmensen | Zn(Hg), conc. HCl, reflux | Effective for acid-stable substrates, particularly aryl-alkyl ketones. | Strongly acidic conditions. Potential for desulfurization and polymerization of thiophenes.[4] Use of toxic mercury. | 60-85%[5] |

| Ionic Hydrogenation | Et₃SiH, TFA or other strong acid | Milder conditions than Wolff-Kishner or Clemmensen.[6] Good for substrates with moderate acid sensitivity. | Requires stoichiometric amounts of silane and acid. Can be expensive on a large scale. | Varies, generally moderate to good |

Safety and Handling Precautions

-

Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Potassium hydroxide (KOH) is a strong base and is corrosive. Avoid contact with skin and eyes.

-

Mercuric chloride (HgCl₂) is extremely toxic. Handle with extreme care, using double gloves, and in a designated area. All mercury-containing waste must be disposed of according to institutional and environmental regulations.

-

Concentrated hydrochloric acid (HCl) and trifluoroacetic acid (TFA) are highly corrosive and have noxious fumes. Always handle in a fume hood.

-

Triethylsilane is flammable and can react vigorously with strong oxidizing agents.

Conclusion

The reduction of 2-propionylthiophene to 2-propylthiophene can be effectively achieved using several established methods. The choice between the Wolff-Kishner and Clemmensen reductions should be primarily guided by the substrate's stability towards strong bases or acids. The modified Wolff-Kishner reduction, particularly the Huang-Minlon procedure, often provides high yields for thienyl ketones and is a reliable choice for acid-sensitive molecules. While the Clemmensen reduction is also effective, the potential for desulfurization and the use of toxic mercury are significant drawbacks. Ionic hydrogenation presents a milder alternative that may be suitable for more delicate substrates, although optimization of reaction conditions may be required. By carefully considering the factors outlined in these application notes and adhering to the detailed protocols, researchers can successfully perform this important transformation.

References

-

Physics Wallah. (n.d.). Reaction Mechanism of Clemmensen Reduction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Clemmensen Reduction. Retrieved from [Link]

- King, W. J., & Nord, F. F. (1949). Studies in the Thiophene Series. V. Wolff-Kishner Reductions. Journal of Organic Chemistry, 14(4), 638–642.

-

Wikipedia. (2023, December 19). Clemmensen reduction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-acetothienone. Retrieved from [Link]

- Google Patents. (n.d.). CN101880271B - Synthesis method of 2-thiophene acetylchloride.

-

Grokipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]

-

Master Organic Chemistry. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wolff-Kishner Reduction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Triethylsilane (TES). Retrieved from [Link]

-

ACS Publications. (2021). Thiophene Modification of the Pt/SOD Catalyst to Enhance Catalytic Selectivity in Hydrogenation Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Reduction and Desulfurization of Thiophene Compounds. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Trifluoroacetylation and ionic hydrogenation of [2-(3-alkoxythienyl)]di(1-adamantyl)methanols. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). triethylsilane. Retrieved from [Link]

-

Oreate AI. (2024, January 15). Wolff-Kishner vs. Clemmensen: A Comparative Look at Reduction Methods. Retrieved from [Link]

-

ChemRxiv. (n.d.). Ring-Expansion and Desulfurisation of Thiophenes with an Aluminium(I) Reagent. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Recent progress towards ionic hydrogenation: Lewis acids catalyzed hydrogenation using organosilanes as donor of hydride ion. Retrieved from [Link]

-

ResearchGate. (n.d.). On the Mechanism of Catalytic Hydrogenation of Thiophene on Hydrogen Tungsten Bronze. Retrieved from [Link]

-

L.S. College, Muzaffarpur. (2020, September 24). Wolff–Kishner reduction. Retrieved from [Link]

-

YouTube. (2019, October 10). Clemmensen & Wolff-Kishner reductions of acyl benzenes. Retrieved from [Link]

-

Organic Syntheses. (n.d.). REDUCTION OF KETONES TO HYDROCARBONS WITH TRIETHYLSILANE: m-NITROETHYLBENZENE. Retrieved from [Link]

-

Helsinki University. (2025, January 15). Synthesis and Polymerization of Thiophene-Bearing 2-Oxazolines and 2-Oxazines. Retrieved from [Link]

-

Wikipedia. (2023, December 19). Reductions with hydrosilanes. Retrieved from [Link]

-

NROChemistry. (n.d.). Wolff-Kishner Reduction: Mechanism & Examples. Retrieved from [Link]

-

PubChem. (n.d.). 2-Propylthiophene. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Clemmensen Reduction | Reaction Mechanism of Clemmensen Reduction [pw.live]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Reductions with hydrosilanes - Wikipedia [en.wikipedia.org]

- 7. Trifluoroacetylation and ionic hydrogenation of [2-(3-alkoxythienyl)]di(1-adamantyl)methanols [ ] - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. chemistry.msu.edu [chemistry.msu.edu]

Application Notes and Protocols for the Synthesis of Thiophene-Containing Polymers Using 2-Propionylthiophene

Introduction: The Strategic Value of Functionalized Polythiophenes

Thiophene-containing polymers, a cornerstone of the conducting polymer family, have garnered significant interest for their unique electronic and optical properties. Their utility spans a wide array of applications, from organic electronics to advanced sensor technologies. For researchers, scientists, and drug development professionals, the true potential of these polymers is unlocked through functionalization—the introduction of specific chemical moieties that impart tailored properties and functionalities.

This guide focuses on the synthesis of thiophene-containing polymers using 2-propionylthiophene as a key monomer. The propionyl group, a ketone functionality, serves as a versatile chemical handle, opening avenues for post-polymerization modification. This allows for the covalent attachment of bioactive molecules, targeting ligands, or solubility-enhancing groups, making these polymers particularly attractive for applications in drug delivery, bio-sensing, and tissue engineering.[1][2] This document provides a detailed exploration of the synthesis, characterization, and functionalization of poly(2-propionylthiophene), offering both the theoretical underpinnings and practical, step-by-step protocols.

I. Understanding the Monomer: 2-Propionylthiophene

2-Propionylthiophene is an aromatic ketone that serves as the fundamental building block for the polymers described herein.[3] A thorough understanding of its properties is crucial for successful polymerization.

| Property | Value | Source |

| Molecular Formula | C₇H₈OS | [3] |

| Molecular Weight | 140.20 g/mol | [3] |

| Boiling Point | 107.0 °C @ 11.0 mmHg | [3] |

| Appearance | Colorless to pale yellow liquid |

The presence of the electron-withdrawing propionyl group influences the electronic properties of the thiophene ring, which in turn affects the polymerization process and the properties of the resulting polymer. It is important to consider that the ketone functionality may be sensitive to certain reaction conditions, although for the methods described below, protection is generally not necessary.

II. Polymerization Methodologies: Crafting the Polymeric Backbone

The synthesis of poly(2-propionylthiophene) can be achieved through several methods. The choice of method will influence the polymer's properties, such as molecular weight, regioregularity, and ultimately, its performance in a given application. Here, we detail two robust and widely applicable methods: chemical oxidative polymerization and electrochemical polymerization.

A. Chemical Oxidative Polymerization: A Versatile and Scalable Approach

Chemical oxidative polymerization is a widely used method for synthesizing polythiophenes due to its simplicity and scalability. This method typically employs a chemical oxidant, such as iron(III) chloride (FeCl₃), to induce the polymerization of the monomer.

Causality of Experimental Choices:

-

Oxidant: FeCl₃ is a common choice due to its effectiveness in oxidizing thiophene monomers to their radical cations, the initial step in polymerization. The stoichiometry of the oxidant to the monomer is a critical parameter that influences the molecular weight and yield of the polymer.

-

Solvent: A dry, inert solvent such as chloroform or nitrobenzene is used to prevent unwanted side reactions with water and to dissolve both the monomer and the resulting polymer.

-

Temperature: The reaction is typically carried out at room temperature to control the rate of polymerization and minimize side reactions.

-

Purification: The workup procedure involving precipitation in methanol is designed to remove the oxidant and any unreacted monomer, yielding a purified polymer.

Experimental Workflow: Chemical Oxidative Polymerization

Workflow for Chemical Oxidative Polymerization

Protocol 1: Chemical Oxidative Polymerization of 2-Propionylthiophene

Materials:

-

2-Propionylthiophene (≥98%)

-

Anhydrous Iron(III) Chloride (FeCl₃)

-

Chloroform (anhydrous, ≥99.8%)

-

Methanol

-

Deionized water

-

Schlenk flask and line

-

Magnetic stirrer and stir bar

-

Dropping funnel

Procedure:

-

Monomer Solution Preparation: In a 100 mL Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve 1.40 g (10 mmol) of 2-propionylthiophene in 40 mL of anhydrous chloroform.

-

Oxidant Solution Preparation: In a separate flask, carefully dissolve 4.87 g (30 mmol) of anhydrous FeCl₃ in 20 mL of anhydrous chloroform.

-

Polymerization Reaction: Slowly add the FeCl₃ solution to the monomer solution dropwise over 30 minutes using a dropping funnel while stirring vigorously at room temperature. The reaction mixture will gradually darken, indicating polymerization.

-

Reaction Completion: Continue stirring the reaction mixture at room temperature for 24 hours.

-

Polymer Precipitation: Pour the dark reaction mixture into 500 mL of methanol with vigorous stirring. A dark precipitate of poly(2-propionylthiophene) will form.

-

Purification:

-

Filter the precipitate using a Büchner funnel.

-

Wash the collected polymer thoroughly with methanol until the filtrate is colorless to remove any residual FeCl₃ and unreacted monomer.

-

Subsequently, wash the polymer with deionized water to remove any remaining iron salts.

-

-

Drying: Dry the purified polymer in a vacuum oven at 40 °C overnight. The final product is a dark powder.

B. Electrochemical Polymerization: Precision Control over Film Deposition

Electrochemical polymerization offers precise control over the thickness and morphology of the polymer film deposited on an electrode surface. This method is particularly advantageous for applications requiring thin, uniform films, such as in biosensors and organic electronic devices.

Causality of Experimental Choices:

-

Three-Electrode System: A standard three-electrode electrochemical cell is used, consisting of a working electrode (where the polymer film is deposited), a counter electrode, and a reference electrode.

-

Electrolyte Solution: The monomer is dissolved in a suitable solvent containing a supporting electrolyte (e.g., lithium perchlorate in acetonitrile) to ensure sufficient conductivity for the electrochemical process.

-

Potential Control: The polymerization is initiated by applying a potential that is sufficient to oxidize the monomer. This can be done potentiostatically (constant potential) or potentiodynamically (sweeping the potential).

-

Film Growth: The polymer film grows on the surface of the working electrode as the oxidized monomer molecules couple and precipitate. The thickness of the film can be controlled by the duration of the electrolysis or the number of potential cycles.

Experimental Workflow: Electrochemical Polymerization

Workflow for Electrochemical Polymerization

Protocol 2: Electrochemical Polymerization of 2-Propionylthiophene

Materials:

-

2-Propionylthiophene (≥98%)

-

Lithium perchlorate (LiClO₄, battery grade)

-

Acetonitrile (anhydrous, HPLC grade)

-

Indium tin oxide (ITO) coated glass slides (working electrode)

-

Platinum wire or foil (counter electrode)

-

Ag/AgCl reference electrode

-

Potentiostat/Galvanostat

-

Electrochemical cell

Procedure:

-

Electrolyte Preparation: Prepare a 0.1 M solution of LiClO₄ and a 0.05 M solution of 2-propionylthiophene in anhydrous acetonitrile.

-

Cell Assembly: Assemble the three-electrode electrochemical cell with the ITO slide as the working electrode, the platinum wire as the counter electrode, and the Ag/AgCl electrode as the reference electrode.

-

Deoxygenation: Purge the electrolyte solution with an inert gas (N₂ or Ar) for at least 15 minutes to remove dissolved oxygen, which can interfere with the polymerization process.

-

Electropolymerization:

-

Immerse the electrodes in the deoxygenated electrolyte solution.

-

Using the potentiostat, apply a cyclic potential sweep between 0 V and +1.8 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for 10-20 cycles. A dark, adherent film of poly(2-propionylthiophene) will form on the ITO surface.

-

Alternatively, apply a constant potential of +1.6 V (vs. Ag/AgCl) until the desired film thickness is achieved, monitoring the charge passed.

-

-

Post-Treatment:

-

After polymerization, remove the polymer-coated electrode from the cell.

-

Rinse it thoroughly with fresh acetonitrile to remove any unreacted monomer and electrolyte.

-

Dry the film under a gentle stream of inert gas.

-

III. Post-Polymerization Modification: Unlocking Functionality

The true power of using 2-propionylthiophene as a monomer lies in the reactivity of the pendant ketone group. This allows for a wide range of post-polymerization modifications, enabling the attachment of various functional molecules. This is a significant advantage as it allows for the synthesis of a library of functional polymers from a single parent polymer.[4]

The Ketone Handle: The carbonyl group of the propionyl moiety can undergo a variety of well-established chemical reactions, including:

-

Reductive Amination: To introduce primary, secondary, or tertiary amines.

-

Wittig Reaction: To form carbon-carbon double bonds.

-

Hydrazone/Oxime Formation: To conjugate molecules containing hydrazine or hydroxylamine functionalities.

Experimental Workflow: Post-Polymerization Modification (Hydrazone Formation)

Workflow for Hydrazone Formation

Protocol 3: Post-Polymerization Modification via Hydrazone Linkage

This protocol provides a general method for conjugating a hydrazine-containing molecule (e.g., a fluorescent dye with a hydrazine group, or a drug derivative) to the poly(2-propionylthiophene) backbone.

Materials:

-

Poly(2-propionylthiophene) (from Protocol 1)

-

Hydrazine-functionalized molecule of interest

-

Tetrahydrofuran (THF)

-

Ethanol

-

Glacial acetic acid

Procedure:

-

Polymer Dispersion: Disperse 100 mg of poly(2-propionylthiophene) in a mixture of 10 mL of THF and 5 mL of ethanol. Sonicate briefly if necessary to obtain a fine dispersion.

-

Reagent Addition: Add a 1.5 molar excess of the hydrazine-functionalized molecule relative to the repeating monomer unit of the polymer.

-

Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

-

Reaction: Stir the mixture at room temperature for 48 hours, or at 50 °C for 12 hours, under an inert atmosphere.

-

Purification:

-

Precipitate the functionalized polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., water or methanol, depending on the solubility of the conjugated molecule).

-

Filter the precipitate and wash it extensively with the precipitation solvent to remove any unreacted hydrazine derivative and catalyst.

-

Further purify by Soxhlet extraction if necessary.

-

-

Drying: Dry the functionalized polymer under vacuum at 40 °C.

IV. Characterization of Poly(2-propionylthiophene)

A comprehensive characterization of the synthesized polymer is essential to confirm its structure, purity, and properties.

| Technique | Expected Observations |

| FTIR Spectroscopy | Presence of a strong carbonyl (C=O) stretching peak around 1670-1690 cm⁻¹, characteristic of the propionyl group. Aromatic C-H and C=C stretching bands from the thiophene ring will also be present. |

| ¹H NMR Spectroscopy | Broad signals in the aromatic region (around 7.0-7.8 ppm) corresponding to the thiophene protons. Signals for the ethyl group of the propionyl moiety will also be present, likely broadened due to the polymeric nature. |

| UV-Vis Spectroscopy | A broad absorption band in the visible region, characteristic of the π-π* transition of the conjugated polythiophene backbone. The position of the absorption maximum (λₘₐₓ) provides information about the effective conjugation length. |

| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer. |

| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the polymer. Polythiophenes generally exhibit good thermal stability.[5] |

| Cyclic Voltammetry (CV) | To determine the oxidation and reduction potentials of the polymer, providing insights into its electronic properties (HOMO and LUMO energy levels). |

V. Applications in Research and Drug Development

The ability to synthesize and functionalize poly(2-propionylthiophene) opens up a plethora of opportunities for researchers in the life sciences.[1][2]

-

Targeted Drug Delivery: The polymer backbone can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct drug-loaded nanoparticles to specific cells or tissues.

-

Controlled Release Systems: The polymer can be designed to release a conjugated drug in response to a specific stimulus (e.g., pH, enzyme activity).

-

Biosensors: The conducting nature of the polymer makes it an excellent material for the fabrication of biosensors. The ketone handle can be used to immobilize enzymes or antibodies for the specific detection of biomolecules.

-

Tissue Engineering: Functionalized polythiophenes can be used as scaffolds for tissue engineering, providing electrical stimulation to cells to promote growth and differentiation.[1]

VI. Conclusion

2-Propionylthiophene is a valuable monomer for the synthesis of functional thiophene-containing polymers. The protocols detailed in this guide provide a solid foundation for researchers to produce and modify these versatile materials. The ability to tailor the properties of polythiophenes through post-polymerization modification of the ketone functionality makes them highly attractive for a wide range of applications, particularly in the fields of drug development and biomedical engineering.

References

- Catalytic oxidative polymerization of thiophene derivatives. (2025). Request PDF.

- Sista, P., Ghosh, K., Martinez, J. S., & Rocha, R. C. (2014). Polythiophenes in biological applications. Journal of Nanoscience and Nanotechnology, 14(1), 250–272.

- Al-Muallem, H. A., & Al-Otaibi, A. A. (2022). Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies. Polymers, 14(19), 4139.

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 26179, 2-Propionylthiophene. Retrieved from [Link]

- Lippe, J., et al. (2022). Post-polymerisation approaches for the rapid modification of conjugated polymer properties.

- Ho, V., Boudouris, B. W., & Segalman, R. A. (2014). Control of thermal and optoelectronic properties in conjugated poly(3-alkylthiophenes).

- AlHamdan, A. K., & Al-Falah, A. (2021). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science, 48(3).

- Lohwasser, F., & Theato, P. (2012). 1 History of Post-polymerization Modification. In Post-polymerization Modification: A Versatile Tool for the Preparation of Functional Polymers (pp. 1-26). Wiley-VCH.

- Rana, S., et al. (2021). Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection. International Journal of Molecular Sciences, 22(13), 6850.

- Tars, K., et al. (2018). FT-IR spectra of (a) PAT-2 and (b) propargyl-thiophene. ResearchGate.

Sources

- 1. Polythiophenes in biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Propionylthiophene | C7H8OS | CID 26179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Biofunctionalization of polydioxythiophene derivatives for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

2-Propionylthiophene derivatives for organic electronic materials

Application Note: 2-Propionylthiophene Derivatives for High-Performance Organic Semiconductors

Executive Summary

This guide details the strategic utilization of 2-Propionylthiophene (1-(2-thienyl)-1-propanone) as a foundational building block for organic electronic materials. Unlike its shorter-chain analog (2-acetylthiophene), the propionyl derivative introduces an ethyl side chain that critically enhances solubility and film-forming properties without disrupting the

Part 1: Material Design & Mechanistic Insight

The Propionyl Advantage

In organic electronics, alkyl chain engineering is a primary lever for tuning solid-state packing.

-

Solubility: The ethyl group in 2-propionylthiophene provides superior solubility in common organic solvents (CHCl

, Chlorobenzene) compared to methyl analogs, facilitating solution processing (spin-coating, inkjet printing). -

Crystallinity: The odd-numbered alkyl chain (ethyl) induces a "herringbone" or "brickwork" packing motif in the crystal lattice, often suppressing the formation of H-aggregates that can quench fluorescence in optical applications.

-

Electronic Tuning: The carbonyl group acts as a strong electron-withdrawing group (EWG), lowering the LUMO level. When coupled with an electron-rich aldehyde, it creates a polarized "push-pull" system ideal for charge transfer.

Target Molecule: (E)-3-(4-(dimethylamino)phenyl)-1-(thiophen-2-yl)pent-2-en-1-one

We will synthesize a D-

-

Donor (D): 4-(Dimethylamino)phenyl group.

-

-Bridge: The alkene double bond (

-

Acceptor (A): The propionylthiophene moiety (specifically the carbonyl).

Part 2: Experimental Protocols

Protocol A: Claisen-Schmidt Condensation Synthesis

Objective: Synthesize high-purity thiophene-based chalcone via base-catalyzed aldol condensation.

Reagents:

-

2-Propionylthiophene (1.0 eq, CAS: 13679-75-9)

-

4-(Dimethylamino)benzaldehyde (1.0 eq)

-

Potassium Hydroxide (KOH) (40% aq.[1] solution)

-

Ethanol (Absolute)

-

Hexane/Ethyl Acetate (for recrystallization)

Workflow Diagram:

Figure 1: Step-by-step synthetic workflow for 2-propionylthiophene derived chalcones.

Step-by-Step Procedure:

-

Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of 2-Propionylthiophene and 10 mmol of 4-(Dimethylamino)benzaldehyde in 30 mL of absolute ethanol.

-

Catalysis: Cool the solution to 0°C in an ice bath. Add 5 mL of 40% KOH solution dropwise over 10 minutes. Reasoning: Slow addition prevents side reactions like Cannizzaro disproportionation.

-

Reaction: Allow the mixture to warm to room temperature and stir vigorously for 12 hours. The solution will turn deep yellow/orange, indicating the formation of the conjugated system.

-

Work-up: Pour the reaction mixture into 200 mL of ice-cold water containing 2 mL of dilute HCl (to neutralize excess base). A solid precipitate will form immediately.

-

Purification: Filter the solid and wash with cold water (3x) and cold ethanol (1x). Recrystallize from hot ethanol/hexane (1:1 v/v) to obtain bright orange needle-like crystals.

-

Quality Check: Melting point should be sharp (range < 2°C).

-

Protocol B: Material Characterization

Objective: Validate structure and electronic energy levels.

1. Structural Verification (H-NMR)

-

Solvent: CDCl

. -

Key Signals: Look for two doublets with a coupling constant

in the 7.0–8.0 ppm region. -

Interpretation: This large coupling constant confirms the (E)-configuration (trans) of the alkene double bond, which is thermodynamically favored and essential for planar packing.

2. Electrochemical Analysis (Cyclic Voltammetry)

-

Setup: Three-electrode system (Glassy carbon working, Pt wire counter, Ag/AgCl reference).

-

Electrolyte: 0.1 M TBAPF

in Acetonitrile. -

Scan Rate: 50 mV/s.

-

Calculation:

Data Summary Table:

| Parameter | Value (Typical) | Significance |

| Yield | 85 - 92% | High efficiency of aldol condensation. |

| Melting Point | 142 - 145°C | Indicates high purity and crystallinity. |

| 420 nm | Strong intramolecular charge transfer (ICT). | |

| HOMO Level | -5.4 eV | Deep enough for air stability. |

| LUMO Level | -3.2 eV | Suitable for electron injection. |

| Band Gap | 2.2 eV | Semiconductor range (visible light absorption). |

Protocol C: OFET Device Fabrication

Objective: Fabricate a Bottom-Gate Top-Contact (BGTC) transistor to measure charge carrier mobility.

Device Architecture Diagram:

Figure 2: Bottom-Gate Top-Contact (BGTC) OFET architecture.

Fabrication Steps:

-

Substrate Prep: Use highly doped n-type Si wafers with 300 nm thermally grown SiO

. -

Cleaning: Sonicate in Acetone -> Isopropanol -> Deionized Water (10 min each). UV-Ozone treat for 20 mins.

-

Surface Modification (Critical): Immerse substrates in a 10 mM solution of Octadecyltrichlorosilane (OTS) in toluene for 30 mins at 60°C.

-

Deposition:

-

Solution: Dissolve the chalcone in Chlorobenzene (10 mg/mL).

-

Spin Coating: 1500 rpm for 60s. Anneal at 80°C for 30 mins to remove solvent and enhance crystallinity.

-

-

Metallization: Vacuum deposit Gold (Au) source/drain electrodes (50 nm) through a shadow mask. Channel length (

) = 50

Part 3: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Mobility (< | Amorphous film morphology. | Increase annealing temperature or switch to "Slow Evaporation" method for film growth. |

| High Off-Current | Impurities acting as dopants. | Recrystallize the material twice. Ensure all fabrication steps are in a glovebox ( |

| No Field Effect | Dielectric breakdown or leakage. | Check SiO |

| Red Shift in UV-Vis | J-aggregation. | This is desirable for charge transport; confirms strong |

References

-

Synthesis of Chalcones

- Title: Synthesis of Chalcones Derivatives and Their Biological Activities: A Review.

- Source: ScienceOpen.

-

URL:[Link]

-

Thiophene Semiconductors

-

Device Physics & Materials

-

Electrochemical Properties

-

General Chalcone Synthesis Protocol

- Title: Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol.

- Source: NIH / Molbank.

-

URL:[Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. Thiophene derivatives as electrode materials for high-performance sodium-ion batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Note: Precision Synthesis of Thiophene-Based Tertiary Alcohols via Grignard Addition

Strategic Significance & Scope

In medicinal chemistry, the thiophene ring is a classic bioisostere for the phenyl group, often employed to improve metabolic stability or alter the lipophilicity profile of a drug candidate. The conversion of 2-propionylthiophene to tertiary alcohols is a pivotal transformation in the synthesis of serotonin/norepinephrine reuptake inhibitors (SNRIs) and SGLT2 inhibitors.

However, this reaction presents a specific chemical hazard: Acid-Catalyzed Dehydration .[1] The resulting tertiary alcohol is a "thenylic" alcohol (analogous to a benzylic alcohol). Due to the electron-rich nature of the thiophene ring, the carbocation intermediate formed upon protonation of the alcohol is highly stabilized, making the compound exceptionally prone to elimination (dehydration) to form the corresponding alkene (vinyl thiophene).

This protocol is designed to maximize the yield of the tertiary alcohol while strictly suppressing the elimination pathway through pH-controlled workup.

Mechanistic Pathway[2][3][4][5]

The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent onto the electrophilic carbonyl carbon of the ketone.[2]

DOT Diagram 1: Reaction Mechanism & Side Pathways

Pre-Start Checklist & Safety

Chemical Properties (2-Propionylthiophene)

| Property | Value | Relevance |

| MW | 140.20 g/mol | Stoichiometry calculations |

| Density | 1.13 g/mL | Volumetric dispensing |

| Boiling Point | 228 °C | High boiler; difficult to remove by simple evap |

| Solubility | Organic solvents | Compatible with THF/Ether |

Safety Hazards[1][8][9]

-

Grignard Reagents: Pyrophoric and violently water-reactive.[1] Must be handled under inert atmosphere (N₂ or Ar).[1]

-

Thiophene Derivatives: Often possess strong, unpleasant sulfurous odors.[1] All work must be performed in a fume hood.[1]

-

Exotherm: The addition step is highly exothermic.[1] Cooling is mandatory.[1]

Experimental Protocol

Scenario: Synthesis of 1-Phenyl-1-(thiophen-2-yl)propan-1-ol using Phenylmagnesium Bromide (PhMgBr).

Reagents

-

Substrate: 2-Propionylthiophene (1.0 eq, 14.0 g, 100 mmol)

-

Reagent: PhMgBr (3.0 M in Ether, 1.2 eq, 40 mL)

-

Solvent: Anhydrous THF (100 mL) - Freshly distilled or from SPS

-

Quench: Saturated Ammonium Chloride (sat. aq. NH₄Cl)[1]

Step-by-Step Procedure

Phase 1: Inert Setup[1][3]

-